4-Sulfamoyloxy-benzoic acid ethyl ester
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Overview
Description
4-Sulfamoyloxy-benzoic acid ethyl ester is an organic compound with the molecular formula C9H11NO5S. It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol and the hydroxyl group is substituted with a sulfamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Sulfamoyloxy-benzoic acid ethyl ester typically involves the esterification of 4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst, followed by the introduction of the sulfamoyl group. The reaction conditions often include:
Esterification: 4-Hydroxybenzoic acid is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Sulfamoylation: The esterified product is then treated with sulfamoyl chloride in the presence of a base like pyridine or triethylamine to introduce the sulfamoyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Sulfamoyloxy-benzoic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-sulfamoyloxy-benzoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 4-Sulfamoyloxy-benzoic acid and ethanol.
Reduction: 4-Sulfamoyloxy-benzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-Sulfamoyloxy-benzoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of phospholipase A2.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 4-Sulfamoyloxy-benzoic acid ethyl ester involves its interaction with specific molecular targets. For example, as an inhibitor of phospholipase A2, it binds to the enzyme’s active site, preventing the hydrolysis of phospholipids and thereby reducing the production of inflammatory mediators . The sulfamoyl group plays a crucial role in this inhibitory activity by forming strong interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
4-Sulfamoylbenzoic acid: Lacks the ester group but retains the sulfamoyl functionality.
4-Hydroxybenzoic acid ethyl ester: Lacks the sulfamoyl group but retains the ester functionality.
Benzoic acid derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness
4-Sulfamoyloxy-benzoic acid ethyl ester is unique due to the presence of both the ester and sulfamoyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with biological targets in ways that similar compounds cannot .
Properties
CAS No. |
479580-16-0 |
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Molecular Formula |
C9H11NO5S |
Molecular Weight |
245.25 g/mol |
IUPAC Name |
ethyl 4-sulfamoyloxybenzoate |
InChI |
InChI=1S/C9H11NO5S/c1-2-14-9(11)7-3-5-8(6-4-7)15-16(10,12)13/h3-6H,2H2,1H3,(H2,10,12,13) |
InChI Key |
FQDUPVULDGWSLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)N |
Origin of Product |
United States |
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